molecular formula C16H20N2O2 B2780241 N-(1-cyanobutyl)-4-(cyclopropylmethoxy)benzamide CAS No. 1311797-31-5

N-(1-cyanobutyl)-4-(cyclopropylmethoxy)benzamide

Cat. No.: B2780241
CAS No.: 1311797-31-5
M. Wt: 272.348
InChI Key: NAPMXSPPTUXLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanobutyl)-4-(cyclopropylmethoxy)benzamide is a chemical compound with the molecular formula C({15})H({18})N(_{2})O It is known for its unique structure, which includes a cyanobutyl group and a cyclopropylmethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanobutyl)-4-(cyclopropylmethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then converted to 4-chlorobenzamide using ammonia.

    Introduction of the Cyclopropylmethoxy Group: The next step involves the introduction of the cyclopropylmethoxy group. This can be achieved by reacting 4-chlorobenzamide with cyclopropylmethanol in the presence of a base such as potassium carbonate.

    Addition of the Cyanobutyl Group: The final step involves the addition of the cyanobutyl group. This can be done by reacting the intermediate compound with 1-bromobutane and sodium cyanide under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanobutyl)-4-(cyclopropylmethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanobutyl or cyclopropylmethoxy groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))

    Reduction: Lithium aluminum hydride (LiAlH(_4)), hydrogen gas (H(_2)) with a palladium catalyst

    Substitution: Sodium cyanide (NaCN), potassium carbonate (K(_2)CO(_3))

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzamides

Scientific Research Applications

N-(1-cyanobutyl)-4-(cyclopropylmethoxy)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanobutyl)-4-(cyclopropylmethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanobutyl)benzamide
  • 4-(cyclopropylmethoxy)benzamide
  • N-(1-cyanobutyl)-4-methoxybenzamide

Uniqueness

N-(1-cyanobutyl)-4-(cyclopropylmethoxy)benzamide is unique due to the presence of both the cyanobutyl and cyclopropylmethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential biological activity, making it a valuable compound for further research and development.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1-cyanobutyl)-4-(cyclopropylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-3-14(10-17)18-16(19)13-6-8-15(9-7-13)20-11-12-4-5-12/h6-9,12,14H,2-5,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPMXSPPTUXLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC=C(C=C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.